Cas no 68310-05-4 (2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2))

2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2) structure
68310-05-4 structure
Product Name:2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2)
CAS No:68310-05-4
MF:C33H34N4O7S2
MW:662.77566576004
CID:1726629
PubChem ID:6455846
Update Time:2025-04-21

2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2) Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2)
    • 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(6-(6-methyl-7-sulfo-2-benzothiazolyl)-2-quinolinyl)-1,3-dioxo-, compd. with N-methylmethanamine (1:2)
    • 2,3-Dihydro-2-(6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2)
    • 2-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)quinolin-2-yl]-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid - N-methylethanamine (1:2)
    • N-methylethanamine,2-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)quinolin-2-yl]-1,3-dioxoindene-5-carboxylic acid
    • EINECS 269-693-7
    • 68310-05-4
    • Inchi: 1S/C27H16N2O7S2.2C3H9N/c1-12-2-7-20-24(25(12)38(34,35)36)37-26(29-20)14-5-8-18-13(10-14)4-9-19(28-18)21-22(30)16-6-3-15(27(32)33)11-17(16)23(21)31;2*1-3-4-2/h2-11,21H,1H3,(H,32,33)(H,34,35,36);2*4H,3H2,1-2H3
    • InChI Key: BIEKLYULCLRMFZ-UHFFFAOYSA-N
    • SMILES: S1C2C(=CC=C(C)C=2S(=O)(=O)O)N=C1C1C=CC2=C(C=1)C=CC(C1C(C3C=CC(C(=O)O)=CC=3C1=O)=O)=N2.N(C)CC.N(C)CC

Computed Properties

  • Exact Mass: 662.18712
  • Monoisotopic Mass: 662.186891
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 6
  • Complexity: 1100
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 212

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 175.65

2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2) Related Literature

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk